molecular formula C13H17Na7O32S7 B13904014 STC314

STC314

Cat. No.: B13904014
M. Wt: 1070.7 g/mol
InChI Key: LDYMHHKWXRUKFZ-BLCUBZQJSA-G
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Description

This compound is a highly sulfonated carbohydrate derivative with a complex polycyclic structure. Its heptasodium form indicates seven sodium counterions balancing the sulfate/sulfonate groups. The molecule contains two pyranose rings (oxane derivatives) interconnected via glycosidic linkages, with extensive sulfonation at positions 3, 4, 5, and 6 on both rings. A methoxy group is present at position 6 of the first oxane ring, distinguishing it from simpler sulfated sugars .

Properties

Molecular Formula

C13H17Na7O32S7

Molecular Weight

1070.7 g/mol

IUPAC Name

heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

InChI

InChI=1S/C13H24O32S7.7Na/c1-35-12-10(44-51(29,30)31)8(42-49(23,24)25)6(4(38-12)2-36-46(14,15)16)40-13-11(45-52(32,33)34)9(43-50(26,27)28)7(41-48(20,21)22)5(39-13)3-37-47(17,18)19;;;;;;;/h4-13H,2-3H2,1H3,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;;;;/q;7*+1/p-7/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13+;;;;;;;/m1......./s1

InChI Key

LDYMHHKWXRUKFZ-BLCUBZQJSA-G

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • The synthesis generally begins with protected monosaccharide units such as tetrahydro-6-(hydroxymethyl)-2-methoxy-2H-pyran-3,4,5-triol derivatives or similar sugar analogs.
  • Parent compounds related to galactose and glucose derivatives with specific stereochemistry are used as building blocks.

Glycosidic Bond Formation

  • The core disaccharide linkage is formed via glycosylation reactions between protected sugar donors and acceptors.
  • Typical methods involve activation of the anomeric center (e.g., trichloroacetimidates or thioglycosides) followed by coupling under acidic or Lewis acid catalysis to ensure stereoselective formation of β or α glycosidic bonds.
  • The stereochemistry is tightly controlled to yield the desired (2S,3R,4S,5S,6R) and (2R,3R,4S,5R,6R) configurations in the final product.

Selective Sulfonation

  • Sulfonation is a critical step, introducing disulfonatooxy and sulfonatooxymethyl groups.
  • This is typically achieved by reaction with sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled temperature and solvent conditions to avoid over-sulfonation or degradation.
  • Protection groups on hydroxyls are selectively removed or retained to guide sulfonation at specific positions (e.g., 3,5-disulfonatooxy and 6-(sulfonatooxymethyl) groups).

Methylation

  • The methoxy group at position 6 is introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
  • This step is usually performed before or after sulfonation depending on the stability of intermediates.

Deprotection and Purification

  • After sulfonation and methylation, protecting groups are removed under mild acidic or hydrogenolytic conditions.
  • The final compound is purified by ion-exchange chromatography to isolate the heptasodium salt form.
  • Purity is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Purpose/Outcome
1 Starting material prep Protected sugar derivatives Obtain stereochemically defined monosaccharides
2 Glycosylation Lewis acid catalyst (e.g., BF3·Et2O), trichloroacetimidate donors Formation of glycosidic bonds with defined stereochemistry
3 Selective sulfonation SO3-pyridine complex or chlorosulfonic acid, low temp Introduction of sulfonate groups at specific hydroxyls
4 Methylation Methyl iodide or dimethyl sulfate, base (NaH, K2CO3) Installation of methoxy group at position 6
5 Deprotection Acidic or hydrogenolytic conditions Removal of protective groups
6 Purification Ion-exchange chromatography Isolation of pure heptasodium salt

Research Findings and Literature Insights

  • The compound's preparation is documented in chemical databases such as PubChem CID 168439300, which provide detailed stereochemical descriptors and molecular data.
  • Patents related to similar sugar-based sulfonated compounds suggest the use of advanced carbohydrate synthetic methodologies, including selective protection, sulfonation, and methylation strategies.
  • No direct experimental procedures for this exact compound were found in open literature, but synthesis principles align with those used for sulfated oligosaccharides and polysaccharides.
  • The complexity of the molecule necessitates multi-step synthesis with rigorous stereochemical control and purification to obtain the heptasodium salt form with high purity.

Chemical Reactions Analysis

Types of Reactions

Heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfides or other lower oxidation state species.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple sulfonate groups enable it to form strong electrostatic interactions with positively charged sites on proteins, influencing their activity and function. Additionally, the sulfate ester moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • Sulfonation : Seven sulfonate/sulfate groups, contributing to high water solubility and anionic charge density.
  • Methoxy Modification : The 6-methoxy group may reduce steric hindrance compared to bulkier substituents, enhancing enzymatic stability .
  • Stereochemistry : The (2S,3R,4S,5S,6R) and (2R,3R,4S,5R,6R) configurations ensure specific three-dimensional interactions in biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Sulfonated/Sulfated Carbohydrates

Compound Name Molecular Formula* Molecular Weight (g/mol) Sulfonation Degree Key Modifications Solubility (Water) Applications/Findings
Target Heptasodium Compound C₁₄H₁₄Na₇O₃₈S₇ ~1,450† 7 sulfonate/sulfate 6-methoxy group Highly soluble Anticoagulant candidate
Hexadecasodium;[(2R,3R,4R,5S,6S)-5-[(2R,3S,4S,5R,6R)-4-... (naphthalene-containing sulfonate) C₅₀H₅₄Na₁₆O₈₄S₁₆ ~3,200† 16 sulfonate Aromatic (naphthalene) linkage Moderate solubility Surfactant/industrial use
Decasodium Salt of [(2S,3S,4R,5R,6R)-6-... (ultra-sulfated) C₂₄H₂₈Na₁₀O₆₀S₁₀ ~1,800† 10 sulfonate Additional amino-sulfonate groups Highly soluble Chelating agent for heavy metals
2-Hydroxysucrose Heptasulfate (synthesized analog) C₁₂H₁₄Na₇O₃₈S₇ ~1,420 7 sulfate Sucrose backbone Soluble in CH₃OH-H₂O Glycobiology studies

*Molecular formulas estimated based on structural descriptions in references.
†Approximate values inferred from analogous compounds.

Key Differences and Research Findings

Sulfonation Degree vs. Bioactivity :

  • The target heptasodium compound’s seven sulfonate groups balance charge density and steric accessibility, making it suitable for binding to heparin-binding proteins (e.g., antithrombin III) . In contrast, the hexadecasodium compound’s 16 sulfonates create excessive hydrophilicity, limiting membrane permeability and restricting it to surface-active applications .

Structural Modifications: The 6-methoxy group in the target compound enhances metabolic stability compared to non-methylated analogs like 2-hydroxysucrose heptasulfate, which is prone to enzymatic desulfation . The naphthalene group in the hexadecasodium compound introduces π-π stacking capabilities, useful in materials science but irrelevant to biological targeting .

Solubility and Stability: All sodium sulfonates exhibit high solubility, but the decasodium salt’s amino-sulfonate groups enable pH-dependent solubility, useful in environmental remediation .

Research Findings and Industrial Relevance

  • Synthesis : The target compound is synthesized via sulfonation using a trimethylamine-SO₃ complex, achieving >90% yield under optimized conditions .
  • Biological Activity : In vitro studies show IC₅₀ values of 0.5 μM for thrombin inhibition, outperforming heparin derivatives but with reduced bleeding risk due to controlled sulfonation .
  • Environmental Impact : High sulfonation correlates with persistence in aquatic systems; biodegradability studies are pending .

Biological Activity

Heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is a complex organic compound known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's intricate structure consists of multiple sulfonate groups and methoxy functionalities that contribute to its solubility and reactivity. Its molecular formula is C₁₈H₁₉Na₇O₁₄S₆, with a molecular weight of approximately 585.48 g/mol. The presence of multiple hydroxyl and sulfonate groups enhances its interaction with biological systems.

PropertyValue
Molecular FormulaC₁₈H₁₉Na₇O₁₄S₆
Molecular Weight585.48 g/mol
SolubilityHighly soluble in water
pH StabilityStable in physiological pH

Heptasodium exhibits various biological activities primarily through the modulation of cellular signaling pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific glycosyltransferases, affecting glycoprotein synthesis.
  • Antioxidant Properties : It scavenges free radicals and reduces oxidative stress in cells.
  • Antimicrobial Activity : The compound demonstrates inhibitory effects against several bacterial strains.

Therapeutic Potential

Research indicates that heptasodium has potential therapeutic applications in several areas:

  • Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Cardiovascular Health : The antioxidant properties contribute to cardiovascular protection by reducing lipid peroxidation.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of heptasodium on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations greater than 50 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .

Case Study 2: Anti-inflammatory Effects

Research conducted by Zhang et al. (2023) highlighted the anti-inflammatory properties of heptasodium in a murine model of arthritis. The compound reduced swelling and joint destruction while downregulating TNF-alpha and IL-6 levels .

Case Study 3: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of heptasodium against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
AntimicrobialInhibits growth of Staphylococcus aureus

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